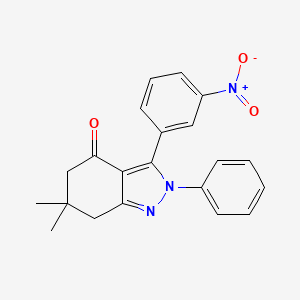
1-(2-Phenylethyl)proline
説明
1-(2-Phenylethyl)proline is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a proline ring substituted with a phenylethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)proline can be achieved through several methods. One common approach involves the reductive amination of acetophenones. This method typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable catalyst . Another method involves the enantioselective synthesis starting from 3-hydroxy-(S)-2-proline, where various groups are introduced at the C3 position using palladium-mediated couplings .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions
1-(2-Phenylethyl)proline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(2-Phenylethyl)proline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-Phenylethyl)proline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chiral inducer, influencing the stereochemistry of reactions. It also plays a role in the stabilization of protein structures by promoting the formation of specific secondary structures such as β-turns and helices .
類似化合物との比較
1-(2-Phenylethyl)proline can be compared with other proline analogues, such as substituted prolines, unsaturated and fused structures, and heterocyclic compounds like pseudoproline . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, substituted prolines may have different reactivity profiles and biological activities compared to this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
特性
IUPAC Name |
1-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-9-14(12)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNBRQJYQYUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303983 | |
| Record name | 1-(2-phenylethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56014-49-4 | |
| Record name | NSC163844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-phenylethyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid](/img/structure/B7797135.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)

![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid](/img/structure/B7797147.png)

